molecular formula C25H28N4O4S B2529326 Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946330-11-6

Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2529326
CAS No.: 946330-11-6
M. Wt: 480.58
InChI Key: BJGMCFDJUTUCSX-UHFFFAOYSA-N
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Description

Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H28N4O4S and its molecular weight is 480.58. The purity is usually 95%.
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Biological Activity

Methyl 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound known for its diverse biological activities. This compound features a quinazoline core, which has been associated with various pharmacological effects, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

PropertyValue
Molecular Formula C27H33N5O4S
Molecular Weight 523.6 g/mol
IUPAC Name Methyl 3-[2-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
InChI Key LNOATTIBRFMIEL-UHFFFAOYSA-N

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The precise molecular pathways affected depend on the biological context and the specific targets involved.

Antimicrobial Activity

Research has indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. In a study assessing various derivatives, this compound was evaluated for its antibacterial efficacy against several Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited MIC values significantly lower than standard antibiotics like ampicillin and streptomycin .

Table 1: Antibacterial Activity Comparison

CompoundMIC (mg/mL)MBC (mg/mL)Bacteria Type
Compound 80.004–0.030.008–0.06E. cloacae (most sensitive)
Compound 10>0.20>0.30E. coli (most resistant)

Anticancer Activity

Quinazoline derivatives have also been explored for their anticancer potential. Studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms including cell cycle arrest and modulation of apoptotic pathways . The structure–activity relationship (SAR) studies suggest that modifications on the quinazoline core can enhance cytotoxic effects against specific cancer types.

Table 2: Cytotoxic Activity of Quinazoline Derivatives

Compound IDIC50 (µM)Cancer Cell Line
Compound A15HeLa
Compound B30MCF7

Study on Antibacterial Activity

In a comparative study published in PMC, various quinazoline derivatives were tested for their antibacterial activity against multiple strains of bacteria including Staphylococcus aureus and Escherichia coli. The study found that the tested compounds exhibited MIC values ranging from 0.004 to 0.03 mg/mL against Gram-negative bacteria, indicating potent antibacterial properties .

Study on Anticancer Properties

A dissertation focused on the development of quinazoline-based compounds reported that certain derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The study highlighted that modifications to the piperazine moiety significantly impacted the anticancer activity, suggesting a pathway for future drug design .

Properties

CAS No.

946330-11-6

Molecular Formula

C25H28N4O4S

Molecular Weight

480.58

IUPAC Name

methyl 3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C25H28N4O4S/c1-16-4-5-17(2)21(14-16)27-10-12-28(13-11-27)22(30)8-9-29-23(31)19-7-6-18(24(32)33-3)15-20(19)26-25(29)34/h4-7,14-15H,8-13H2,1-3H3,(H,26,34)

InChI Key

BJGMCFDJUTUCSX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S

solubility

not available

Origin of Product

United States

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